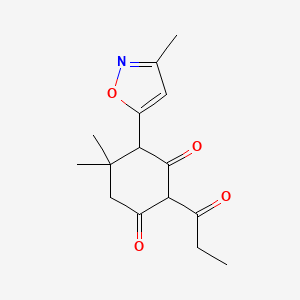

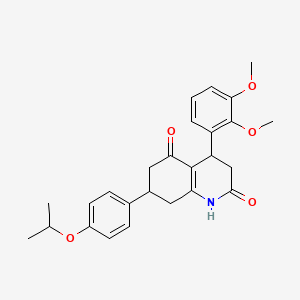

![molecular formula C19H21N3O5 B5508332 (3S*,4R*)-4-(1,3-苯并二氧杂环-5-基)-1-[3-(3-甲基-1H-吡唑-1-基)丙酰基]吡咯烷-3-羧酸](/img/structure/B5508332.png)

(3S*,4R*)-4-(1,3-苯并二氧杂环-5-基)-1-[3-(3-甲基-1H-吡唑-1-基)丙酰基]吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole and pyridine carboxylic acid derivatives involves multiple steps, including nucleophilic substitution reactions, cyclization, and bromination, leading to the formation of structurally complex compounds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of certain insecticides, demonstrates the intricate steps involved in synthesizing such compounds, starting from dichloropyridine and involving reactions like cyclization and bromination to achieve the final product (Niu Wen-bo, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject compound is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational studies. These methods provide insights into the compound's conformation, bond lengths, angles, and overall three-dimensional arrangement. For example, studies on the hydrogen bonding in pyridinyl-oxyethanoic acid derivatives reveal the strength and nature of intramolecular and intermolecular hydrogen bonds, demonstrating the compound's molecular geometry and stability (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993).

Chemical Reactions and Properties

Pyrazole and pyridine derivatives undergo various chemical reactions, including cyclization, bromination, and reactions with different nucleophiles, to form a wide range of compounds with diverse properties. These reactions are crucial for modifying the compound's functional groups, enhancing its reactivity, and potentially altering its biological activity. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid illustrates the chemical transformations that these compounds can undergo, contributing to their versatility in synthetic applications (Niu Wen-bo, 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. For instance, studies on the synthesis and properties of novel oxadiazole derivatives show how structural modifications can influence the compounds' physical properties, such as absorption and emission wavelengths, which are critical for their potential applications in fluorescent materials (Yan-qing Ge, Jiong Jia, Teng Wang, Hong-Wei Sun, Guiyun Duan, Jian Wu Wang, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to form hydrogen bonds, are key factors that influence the compound's applications in synthesis and medicinal chemistry. The study of 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids showcases the role of hydrogen bonding in determining the compound's chemical behavior and interactions, which could be pivotal in drug design and development (P. Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993).

科学研究应用

吡唑衍生物的实验和理论研究

研究深入探讨了吡唑衍生物的功能化反应和理论评估,突出了它们在合成化学中的重要性。例如,Yıldırım 等人(2005 年)探索了 1H-吡唑-3-羧酸通过与双亲核试剂反应转化为不同产物的过程,强调了吡唑化合物在化学合成中的多功能性。这项工作有助于了解此类化合物的结构和反应性方面,可能适用于设计新材料或药物 İ. Yıldırım, F. Kandemirli, E. Demir, 2005。

抗过敏和抗菌活性

与本化合物核心结构密切相关的苯并吡喃衍生物的研究显示出有希望的抗过敏和抗菌活性。例如,Nohara 等人(1985 年)合成了 5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸,显示出显着的抗过敏活性,表明潜在的治疗应用 A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, Y. Sanno, 1985。此外,Kostenko 等人(2015 年)合成了 3-吡咯-1-基噻吩[2,3-b]吡啶-2-羧酸的酰肼,显示出抗菌特性,强调了此类化合物在解决细菌感染方面的潜力 Екатерина Сергеевна Костенко, Елена Алексеевна Кайгородова, В. Ю. Терехов, С. И. Фирганг, Л. Д. Конюшкин, 2015。

有机金属配合物作为抗癌剂

已经探索了包含吡唑和吡啶衍生物的有机金属配合物的合成,以用于潜在的抗癌应用。Stepanenko 等人(2011 年)开发了具有吡唑并[3,4-b]吡啶的有机金属配合物,称为细胞周期蛋白依赖性激酶 (Cdk) 抑制剂,在对人癌细胞的细胞毒性和细胞周期影响方面显示出有希望的结果 I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011。

用于技术应用的杂化材料

吡咯羧酸衍生物在有机-无机杂化材料(例如层状双氢氧化物 (LDH))中的整合已被研究用于它们在电子和催化中的潜在应用。Tronto 等人(2008 年)研究了吡咯羧酸衍生物在 LDH 中的插层,展示了它们在创建新型有机改性纳米复合材料中的用途 J. Tronto, F. Leroux, M. Dubois, J. F. Borin, Carlos Frederico de Oliveira Graeff, J. Valim, 2008。

属性

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-12-4-6-22(20-12)7-5-18(23)21-9-14(15(10-21)19(24)25)13-2-3-16-17(8-13)27-11-26-16/h2-4,6,8,14-15H,5,7,9-11H2,1H3,(H,24,25)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKKGIJOSXYSX-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)